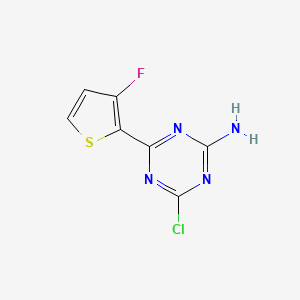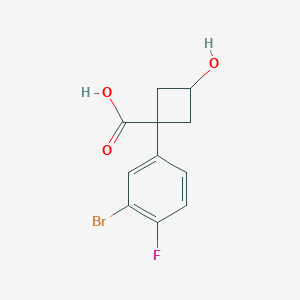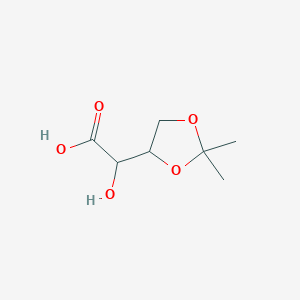![molecular formula C13H16O B13182970 2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
2-[(3-Cyclobutylphenyl)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Cyclobutylphenyl)methyl]oxirane is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol . It is an oxirane derivative, which means it contains a three-membered ring consisting of two carbon atoms and one oxygen atom. This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclobutylphenyl)methyl]oxirane typically involves the reaction of a cyclobutyl-substituted benzyl halide with an epoxide-forming reagent. One common method is the reaction of 3-cyclobutylbenzyl chloride with a base such as sodium hydroxide in the presence of an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled temperature conditions to ensure the formation of the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Cyclobutylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[(3-Cyclobutylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-Cyclobutylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows it to participate in ring-opening reactions, forming various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: A simpler oxirane compound used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another oxirane derivative used in the production of polyether polyols and as a fumigant.
Epichlorohydrin: Used in the production of epoxy resins and as a precursor for various chemicals.
Uniqueness
2-[(3-Cyclobutylphenyl)methyl]oxirane is unique due to its cyclobutyl-substituted phenyl group, which imparts distinct chemical properties and reactivity compared to simpler oxirane compounds. This uniqueness makes it valuable in specialized research applications and as a precursor for synthesizing more complex molecules .
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-[(3-cyclobutylphenyl)methyl]oxirane |
InChI |
InChI=1S/C13H16O/c1-3-10(8-13-9-14-13)7-12(6-1)11-4-2-5-11/h1,3,6-7,11,13H,2,4-5,8-9H2 |
Clé InChI |
GSBQWNOGJVDNCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CC=CC(=C2)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)

![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)

![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)



![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)



